
4-(Dodecyloxy)-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dodecyloxy)-3-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a dodecyloxy group (a 12-carbon alkyl chain attached via an oxygen atom) and a methoxy group (a methyl group attached via an oxygen atom) on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-3-methoxyphenol typically involves the alkylation of 3-methoxyphenol with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Methoxyphenol+Dodecyl BromideK2CO3,Solventthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecyloxy)-3-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxy and dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antioxidant properties and potential use in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 4-(Dodecyloxy)-3-methoxyphenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dodecyloxy)-3-hydroxyphenol: Similar structure with a hydroxyl group instead of a methoxy group.
4-(Dodecyloxy)-2-methoxyphenol: Similar structure with the methoxy group at a different position on the benzene ring.
4-(Dodecyloxy)-3-ethoxyphenol: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
4-(Dodecyloxy)-3-methoxyphenol is unique due to the specific positioning of the dodecyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the long alkyl chain (dodecyloxy group) enhances its lipophilicity, making it suitable for applications in lipid-based formulations and membrane interactions.
Properties
Molecular Formula |
C19H32O3 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
4-dodecoxy-3-methoxyphenol |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-15-22-18-14-13-17(20)16-19(18)21-2/h13-14,16,20H,3-12,15H2,1-2H3 |
InChI Key |
PXTGAKOTCDVGPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


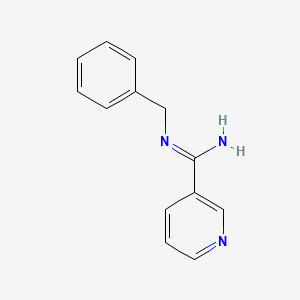
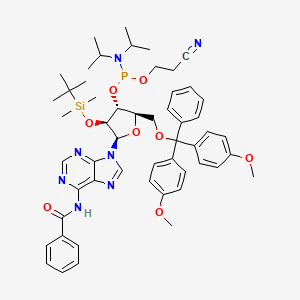
![[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14122670.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14122677.png)


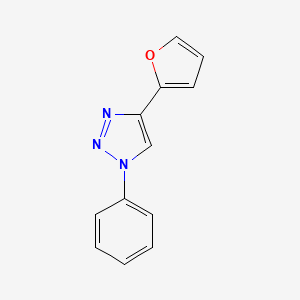
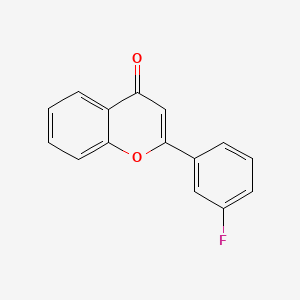
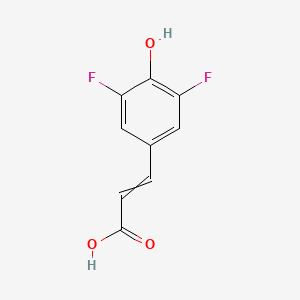
![(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid](/img/structure/B14122721.png)

![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)


